5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a triazole ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the oxazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these steps include sodium borohydride for reductions and various catalysts for facilitating the formation of the oxazole and triazole rings .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could lead to the formation of reduced derivatives.
Scientific Research Applications
5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Possible use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of an oxazole ring and a triazole ring, along with various aromatic substituents. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C23H24N6O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-amino-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H24N6O4/c1-4-32-16-11-9-15(10-12-16)23-26-18(14(2)33-23)13-29-21(24)20(27-28-29)22(30)25-17-7-5-6-8-19(17)31-3/h5-12H,4,13,24H2,1-3H3,(H,25,30) |
InChI Key |
OTJDLYDRUZSADM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)N |
Origin of Product |
United States |
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